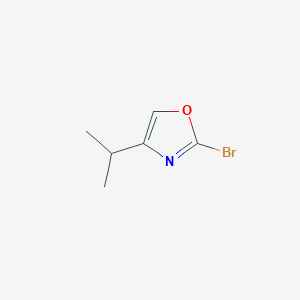
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- typically involves the cyclization of appropriate aniline derivatives with formamide or its derivatives. One common method includes the reaction of 2,4-dimethylaniline with formamide in the presence of iodine and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways. The presence of iodine and methyl groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-chloro-2-methyl-: Contains a chlorine atom instead of iodine, which may result in different pharmacokinetic and pharmacodynamic properties.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-bromo-2-methyl-: Contains a bromine atom, which may influence its biological activity and chemical reactivity.
Uniqueness
The presence of the iodine atom in 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- makes it unique compared to its analogs. Iodine can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets. Additionally, iodine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets.
Propiedades
Número CAS |
35711-12-7 |
|---|---|
Fórmula molecular |
C17H15IN2O |
Peso molecular |
390.22 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15IN2O/c1-10-4-7-16(11(2)8-10)20-12(3)19-15-6-5-13(18)9-14(15)17(20)21/h4-9H,1-3H3 |
Clave InChI |
RLIYGZRMLCTDBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



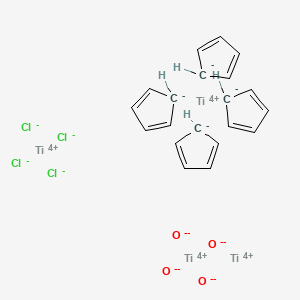
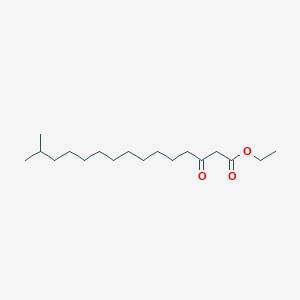
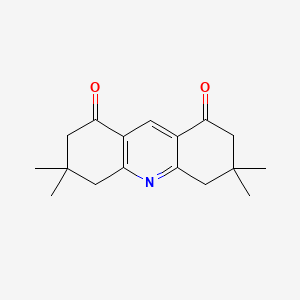

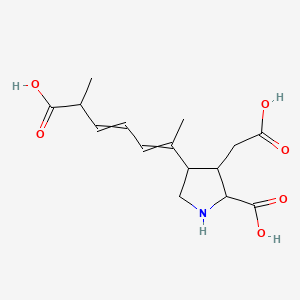
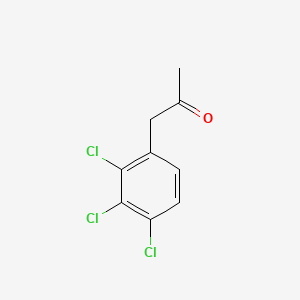
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
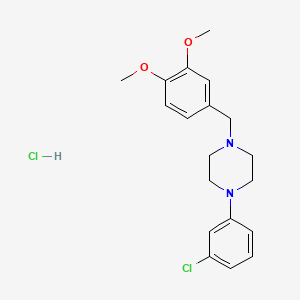
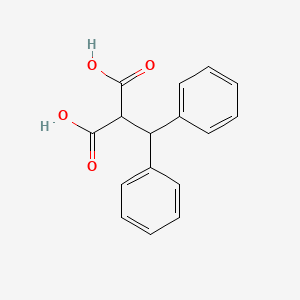
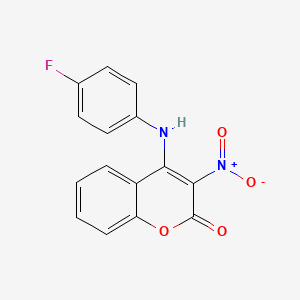
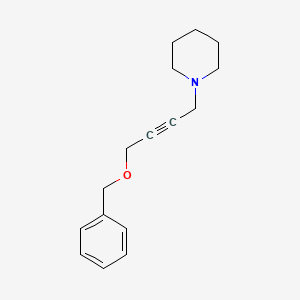
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
